1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)-
Description
1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)- is a pyrazole derivative substituted with methyl groups at the 3- and 5-positions and a trimethylsilyl (TMS) group at the 1-position. The TMS group is a silicon-based protecting group known for its electron-donating and steric bulk, which can modulate reactivity, solubility, and stability.
Properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2Si/c1-7-6-8(2)10(9-7)11(3,4)5/h6H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSQQLIUPOKCKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1[Si](C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343842 | |
| Record name | 1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18290-96-5 | |
| Record name | 1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)- typically involves the reaction of 3,5-dimethylpyrazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like Chromium (VI) oxide to form carbonyl compounds.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Cycloaddition: It can undergo cycloaddition reactions to form more complex heterocyclic structures.
Common reagents and conditions for these reactions include the use of strong oxidizing agents, reducing agents, and catalysts like palladium or copper. Major products formed from these reactions include various substituted pyrazoles and pyrazolines.
Scientific Research Applications
Scientific Research Applications
1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)- is a key compound in preparing different (3,5-dimethylpyrazolyl)silanes through transsilylation .
Chemistry
- Precursor in Synthesis: It serves as a precursor in synthesizing more complex heterocyclic compounds.
- Ligand Formation: Silanes substituted with 3,5-dimethylpyrazolyl units have been explored as an alternative to pyrazolylborates, forming multidentate ligands with a 'podand topology' .
Biology
- Biological Activity Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
- Pharmacophore in Drug Design: Research is ongoing to explore its use as a pharmacophore in drug design.
Industry
- Production of chemicals: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Chemical Reactions
1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)- participates in several chemical reactions that contribute to its wide range of applications:
- Oxidation: Can be oxidized using reagents like Chromium (VI) oxide to form carbonyl compounds.
- Reduction: Reduction reactions can be carried out using hydrogenation techniques.
- Substitution: Participates in substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
- Cycloaddition: Can undergo cycloaddition reactions to form more complex heterocyclic structures.
Structural Properties
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)- involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These interactions can influence biological pathways and enzyme activities, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Substituent Effects and Structural Properties
Pyrazole derivatives are highly tunable via substitution, influencing electronic, steric, and functional properties. Below is a comparative analysis of key analogs:
Table 1: Comparative Data for Pyrazole Derivatives
Key Observations:
- Steric Bulk : The TMS group introduces significant steric hindrance compared to methyl or ethyl substituents, which may reduce reaction rates at the 1-position but enhance regioselectivity.
- Solubility: TMS groups increase lipophilicity, improving solubility in non-polar solvents relative to polar analogs like 3,5-dimethyl-1-phenylpyrazole.
Structural Characterization Methods
- X-ray Crystallography : Analogous compounds (e.g., ) were characterized using single-crystal X-ray diffraction, a method applicable to the target compound. Software like SHELX () and Mercury () enable refinement and visualization of structural parameters, such as bond angles and torsional strain induced by the TMS group.
- Spectroscopy : NMR (1H, 13C, 19F) and IR data from and provide models for verifying the target compound’s structure, particularly the TMS group’s signature peaks (e.g., Si–C stretching in IR).
Biological Activity
Overview
1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)- (CAS No. 18290-96-5) is a substituted pyrazole compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are recognized as privileged scaffolds in drug discovery, exhibiting a range of pharmacological properties including anti-inflammatory, analgesic, and anticancer activities. This article reviews the biological activity of this specific pyrazole derivative, synthesizing findings from various studies.
The compound is characterized by the presence of a trimethylsilyl group at the 1-position and methyl groups at the 3 and 5 positions of the pyrazole ring. These structural features contribute to its unique chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄N₂Si |
| Molecular Weight | 158.28 g/mol |
| CAS Number | 18290-96-5 |
| Solubility | Soluble in organic solvents |
Antiviral Activity
Research has indicated that certain pyrazole derivatives exhibit antiviral properties. For instance, a study highlighted the synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles which demonstrated significant activity against Hepatitis C Virus (HCV) and anticancer effects against human cancer cell lines . The mechanism of action involves the inhibition of viral replication and interference with cellular pathways essential for viral life cycles.
Anticancer Properties
The anticancer potential of pyrazole derivatives has been well-documented. A study explored various substituted pyrazoles, including those with methyl and trimethylsilyl substitutions, revealing their ability to induce apoptosis in cancer cells through modulation of signaling pathways such as PI3K/Akt and MAPK . Specifically, compounds with a similar structure to 1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)- have shown promise in inhibiting tumor growth in xenograft models.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : Pyrazole derivatives often act as inhibitors of key enzymes involved in metabolic pathways.
- Receptor Modulation : They can bind to various receptors, influencing signaling cascades that regulate cell proliferation and survival.
- DNA Interaction : Some studies suggest that pyrazoles can intercalate into DNA structures, leading to disruption of replication processes.
Case Studies
- Antiviral Efficacy Study : A compound structurally related to 1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)- was synthesized and tested for antiviral activity against HCV. The results indicated a dose-dependent inhibition of viral replication with an IC50 value in the low micromolar range .
- Anticancer Activity Assessment : In vitro studies demonstrated that derivatives of this pyrazole exhibited cytotoxic effects on various cancer cell lines including breast and colon cancer. The compounds induced apoptosis through caspase activation and mitochondrial pathway modulation .
Q & A
Q. What are the common synthetic routes for preparing 3,5-dimethylpyrazole derivatives, and how can their regioselectivity be controlled?
The synthesis of 3,5-dimethylpyrazole derivatives typically involves the reaction of hydrazines with β-dicarbonyl compounds. For example, 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole was synthesized by refluxing 4-nitrophenylhydrazine with acetylacetone in ethanol . Key steps include:
- Regioselectivity control : Substituent effects on the hydrazine and β-diketone influence the position of bond formation. Steric and electronic factors guide the cyclization, favoring the formation of the 3,5-dimethyl configuration.
- Purification : Crystallization from ethanol yields high-purity products, confirmed by melting point analysis (e.g., 373–375 K) and NMR spectroscopy .
Q. How can spectroscopic methods (NMR, IR) confirm the structure of 3,5-dimethylpyrazole derivatives?
Spectroscopic characterization is critical for structural validation:
- ¹H NMR : Peaks for pyrazole protons appear at δ 2.23–2.60 ppm (methyl groups) and δ 6.12 ppm (pyrazole C4-H). Aromatic substituents (e.g., phenyl groups) show signals at δ 7.21–7.80 ppm .
- ¹³C NMR : Pyrazole carbons resonate at δ 108–149 ppm, with carbonyl carbons (if present) at δ 165–185 ppm .
- IR : Absorptions at ~3300 cm⁻¹ (N-H stretch) and 1500–1600 cm⁻¹ (C=N/C=C stretches) confirm the pyrazole core .
Q. What crystallization techniques are effective for obtaining single crystals of 3,5-dimethylpyrazole derivatives?
Slow evaporation from ethanol or dichloromethane is widely used. For example, single crystals of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole were grown in ethanol, yielding orthorhombic crystals (space group Pca2₁) suitable for X-ray diffraction . Key parameters:
- Solvent choice : Polar solvents (e.g., ethanol) enhance hydrogen bonding and π-π interactions, aiding crystal packing.
- Temperature : Room-temperature evaporation minimizes thermal stress, reducing defects .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the structural determination of 3,5-dimethylpyrazole derivatives?
X-ray crystallography provides atomic-level resolution:
- Planarity analysis : The pyrazole ring in 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole is planar (RMSD = 0.009 Å), with a dihedral angle of 31.38° between the pyrazole and aryl rings .
- Intermolecular interactions : π-π stacking (centroid separation = 3.865 Å) and hydrogen bonding stabilize the crystal lattice .
- Software tools : SHELX programs refine structures using least-squares methods (R factor = 0.050), with absorption corrections applied via SADABS .
Q. What mechanistic insights explain the formation of thiadiazole derivatives from 3,5-dimethylpyrazole precursors?
In the synthesis of 1,3,4-thiadiazole derivatives, 3,5-dimethylpyrazole acts as a precursor via:
- 1,3-Dipolar cycloaddition : Nitrilimines (generated in situ from hydrazonoyl chlorides) react with thioamide groups, forming thiohydrazonates that cyclize into thiadiazoles .
- Key intermediates : Methyl hydrazinecarbodithioate reacts with acetylated pyrazoles to yield hydrazine derivatives, which undergo intramolecular cyclization .
Q. How do substituents on the pyrazole ring influence biological activity in antimicrobial studies?
Substituents modulate electronic and steric properties:
- Electron-withdrawing groups (e.g., nitro): Enhance antimicrobial potency by increasing electrophilicity. Derivatives with 4-nitrophenyl groups show activity against Staphylococcus aureus .
- Hydrophobic groups (e.g., trifluoromethyl): Improve membrane permeability, as seen in compounds with trifluorophenyl substituents .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for 3,5-dimethylpyrazole derivatives: How should researchers address this?
Melting points vary due to:
- Polymorphism : Different crystal packing (e.g., orthorhombic vs. monoclinic) alters thermal stability .
- Purity : Impurities lower observed melting points. Recrystallization and HPLC analysis (purity >98%) are recommended .
Example : 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole has a reported melting point of 373–375 K , while analogous compounds with bulkier substituents melt at 196–217°C .
Methodological Tables
Q. Table 1. Selected Spectral Data for 3,5-Dimethylpyrazole Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
|---|---|---|---|
| 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | 2.23 (s, CH₃), 2.60 (s, CH₃) | 124.6 (C4), 141.9 (C3/C5) | 1518 (NO₂), 1608 (C=N) |
| 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide | 2.31 (s, CH₃), 6.12 (s, C4-H) | 111.8 (C4), 149.4 (C3/C5) | 3300 (N-H), 1570 (C=O) |
Table 2. Crystallographic Data for 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole
| Parameter | Value |
|---|---|
| Space group | Pca2₁ |
| Unit cell dimensions | a = 21.3909 Å, b = 3.8653 Å, c = 12.4514 Å |
| Volume | 1029.51 ų |
| R factor | 0.037 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
